![molecular formula C7H5BrN2 B3119434 7-Bromopyrrolo[1,2-c]pyrimidine CAS No. 251102-32-6](/img/structure/B3119434.png)
7-Bromopyrrolo[1,2-c]pyrimidine
Overview
Description
7-Bromopyrrolo[1,2-c]pyrimidine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 g/mol and a density of 1.69±0.1 g/cm3 . This compound is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, has been described in various studies . One method involves the bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate . Another approach uses multicomponent reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs have been calculated using an ab initio method .
Chemical Reactions Analysis
The bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate has been monitored using mass spectrometry to optimize transformations . Another study discussed the functionalization of the pyrrolo[1,2-c]pyrimidine core via subsequent S_E_Ar reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.03 g/mol and a density of 1.69±0.1 g/cm3 . Its melting point is 64-66 °C .
Scientific Research Applications
Marine Organism Derivatives
7-Bromopyrrolo[1,2-c]pyrimidine derivatives have been found in marine organisms. A study highlighted the isolation of amino-5-bromopyrrolo[2,3-d]pyrimidine from a sponge (Echinodictyum sp.), indicating its natural occurrence and potential biological significance (Kazla et al., 1983).
Antiproliferative and Antiviral Properties
Research has been conducted on the synthesis of acyclic 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to nucleoside antibiotics. These compounds demonstrated potential antiproliferative and antiviral activities, showcasing the therapeutic applications of this compound derivatives (Swayze et al., 1992).
Chemical Transformations and Derivatives
A study explored the bromination of pyrrolo[1,2-c]pyrimidines, leading to various derivatives. This research is crucial in understanding the chemical behavior and potential applications of these compounds in different fields (Irwin et al., 1971).
Synthesis for Natural Alkaloid Production
The compound has been used in the synthesis of natural alkaloids like variolin B and deoxyvariolin B. This application demonstrates its utility in complex organic syntheses, particularly in the creation of bioactive natural products (Baeza et al., 2010).
Exploring Non-Nucleoside Analogs
Further research has involved the synthesis of non-nucleoside analogs related to toyocamycin and sangivamycin. This work extends the understanding of this compound derivatives in the realm of nucleoside analogs and their potential antiviral properties (Renau et al., 1996).
Antitumor Activity
Amino-deoxy 7-hexofuranosylpyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antitumor activity. This research indicates the potential of this compound derivatives in cancer therapy (Huang & Bobek, 1998).
Mechanism of Action
Target of Action
Pyrrolopyrimidines are known to interact with various biological targets due to their heterocyclic nature .
Mode of Action
It’s known that bromination of pyrrolopyrimidines can be monitored in real-time using mass spectrometry, which can help optimize transformations .
Biochemical Pathways
Pyrrolopyrimidines are involved in various biochemical processes, including the synthesis of nucleic acids rna and dna .
Result of Action
The bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate was monitored in real-time, indicating the generation of the product ethyl 5-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate .
Action Environment
The action of 7-Bromopyrrolo[1,2-c]pyrimidine can be influenced by various environmental factors. For instance, the bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate was carried out under different flow reaction temperatures (from 25 to 60°C), indicating that temperature can influence the reaction .
Future Directions
Research on pyrimidines, including 7-Bromopyrrolo[1,2-c]pyrimidine, continues to be a promising area in medicinal chemistry. Future directions may include the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, the synthetic methods and biological activities of pyrrolopyrazine derivatives, which include this compound, can help researchers design and synthesize new leads to treat various diseases .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes and proteins . They can inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis
Cellular Effects
Related pyrrolopyrimidines have been shown to have significant effects on various types of cells . For instance, they can decrease the proliferation of cancer cells
Molecular Mechanism
Some pyrrolopyrimidines have been found to inhibit p21-activated kinase 4, a key enzyme associated with cancer . They interact strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent
Temporal Effects in Laboratory Settings
Related compounds have been studied using real-time continuous reaction monitoring mass spectrometry, which could provide insights into the stability, degradation, and long-term effects of 7-Bromopyrrolo[1,2-c]pyrimidine .
Metabolic Pathways
Pyrimidine metabolism, which includes the synthesis, degradation, salvage, interconversion, and transport of pyrimidines, is a dynamic and versatile pathway in pathogens and humans
Properties
IUPAC Name |
7-bromopyrrolo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-6-3-4-9-5-10(6)7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYNQEWXANSCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


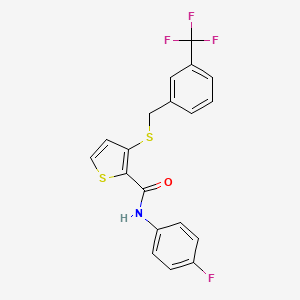

![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B3119376.png)
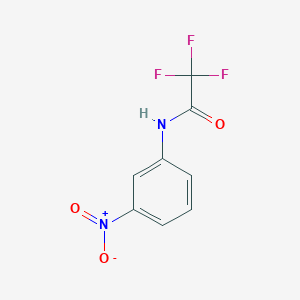
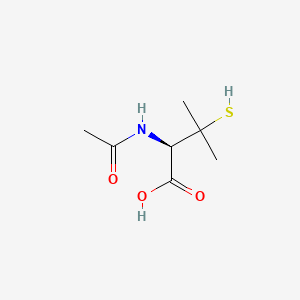
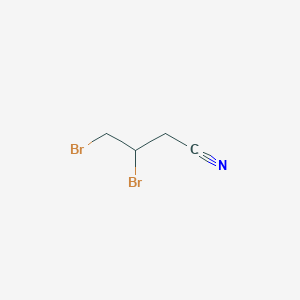

![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
![4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3119401.png)
![N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B3119414.png)
![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)
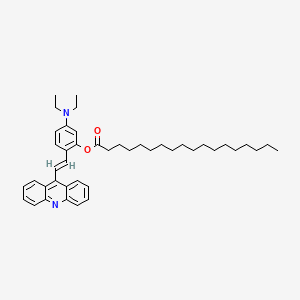
![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3119445.png)
